L-Leucine-5,5,5-d3

Descripción general

Descripción

L-Leucine-5,5,5-d3 is an isotopic analogue of L-leucine, where three hydrogen atoms in the isopropyl group are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique properties that allow for precise tracking and quantification in metabolic studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Leucine-5,5,5-d3 can be synthesized through the stereospecific incorporation of deuterium into L-leucine. The process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions. One common method involves the use of deuterated water (D2O) and deuterated catalysts to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and isotopic purity. The final product is then purified through crystallization and other separation techniques to ensure its suitability for research applications .

Análisis De Reacciones Químicas

Types of Reactions: L-Leucine-5,5,5-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the amino acid to its corresponding keto acid using oxidizing agents.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents.

Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products:

Oxidation: The major product is the corresponding keto acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the substituent introduced during the reaction.

Aplicaciones Científicas De Investigación

Metabolic Tracing Studies

L-Leucine-5,5,5-d3 is extensively utilized in metabolic studies due to its ability to trace metabolic pathways. The incorporation of deuterium allows researchers to monitor the fate of leucine in biological systems through techniques like mass spectrometry and NMR spectroscopy. This isotopic labeling enhances the understanding of amino acid metabolism and protein turnover in various tissues.

Key Applications:

- Protein Synthesis Measurement: Used to assess protein synthesis rates in muscle tissues by tracking the incorporation of labeled leucine into newly synthesized proteins.

- Metabolomics: Facilitates the study of metabolic pathways involving leucine and its derivatives.

Nutritional Studies and Supplementation

Research has shown that supplementation with this compound can improve muscle strength and function, particularly in populations such as the elderly or those undergoing rehabilitation.

Case Study Insights:

- In a study involving frail elderly adults, a combination of L-Leucine (1.2g), Vitamin D3 (20 micrograms), and medium-chain triglycerides resulted in significant improvements in muscle strength and function over three months. Participants showed a notable increase in grip strength and walking speed compared to control groups .

| Group | Supplementation | Grip Strength Improvement (%) | Walking Speed Improvement (%) |

|---|---|---|---|

| Group 1 | L-Leucine + Vitamin D3 + MCTs | 13.1% | 12.5% |

| Control | No supplements | Baseline | Baseline |

Muscle Protein Synthesis Research

This compound plays a critical role in studies examining muscle protein synthesis (MPS). It has been demonstrated that increased intake of leucine can enhance anabolic signaling pathways, particularly the mTOR pathway, which is crucial for muscle growth.

Experimental Findings:

- A study indicated that participants consuming higher amounts of leucine showed increased MPS rates without significant differences in muscle transport mechanisms . This suggests that leucine's role extends beyond mere availability; it actively participates in signaling pathways that promote muscle anabolism.

Implications for Metabolic Health

The implications of this compound extend to metabolic health as well. Research indicates that leucine supplementation may improve insulin sensitivity and lipid metabolism, making it a potential therapeutic agent for conditions like type 2 diabetes and obesity .

Mechanistic Insights:

Mecanismo De Acción

L-Leucine-5,5,5-d3 exerts its effects through its incorporation into proteins and peptides. The deuterium atoms provide a distinct mass shift, allowing for precise tracking and quantification in metabolic studies. The compound targets various molecular pathways involved in protein synthesis and degradation, providing insights into the regulation of these processes .

Comparación Con Compuestos Similares

L-Leucine-5,5,5-d3 is unique due to its specific isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

L-Leucine-13C6: This compound is labeled with carbon-13 isotopes instead of deuterium.

L-Leucine-1-13C: This compound has a single carbon-13 isotope at the first carbon position.

L-Leucine-2,3,3,4,5,5,5,5′,5′,5′-d10: This compound has multiple deuterium atoms at various positions.

Each of these compounds has its unique applications and advantages, but this compound is particularly valuable for its use in mass spectrometry and metabolic studies due to the distinct mass shift provided by the deuterium atoms .

Actividad Biológica

L-Leucine-5,5,5-d3 is a stable isotope-labeled form of the essential amino acid leucine, which plays a critical role in protein synthesis and metabolic regulation. This compound is particularly valuable in research due to its unique isotopic signature, allowing for precise tracking of metabolic pathways in biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

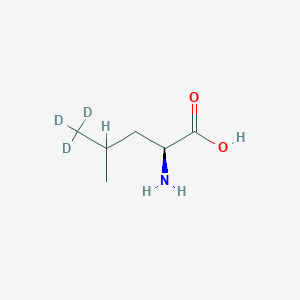

- Molecular Formula : C₆H₁₀D₃NO₂

- Molecular Weight : Approximately 134.19 g/mol

- Structure : The compound features three deuterium atoms replacing hydrogen at the terminal methyl group of leucine's side chain, resulting in a slightly higher molecular weight compared to unlabeled leucine.

This compound functions primarily as a tracer in metabolic studies. Its biological activity is largely attributed to its role in:

- Protein Synthesis : L-Leucine is known to stimulate muscle protein synthesis (MPS) through activation of the mTOR pathway. This pathway is crucial for regulating cell growth and metabolism .

- Amino Acid Transport : The compound aids in understanding amino acid transport mechanisms across biological membranes. It can be used to quantify leucine transport rates and assess the efficiency of various amino acid transporters .

- Metabolic Tracking : By measuring the ratio of labeled to unlabeled leucine in tissues, researchers can infer rates of protein turnover and amino acid metabolism.

Applications in Research

This compound has diverse applications across various fields:

- Metabolomics : It is utilized to study metabolic pathways and interactions within cells. This isotopic labeling allows for detailed analysis using techniques such as mass spectrometry.

- Clinical Nutrition : Research involving this compound can inform dietary recommendations and interventions for conditions requiring enhanced protein intake or muscle preservation .

- Pharmacology : The compound assists in understanding drug interactions and metabolic responses in various physiological contexts.

Case Studies and Research Findings

Several studies have demonstrated the utility of this compound in examining biological processes:

-

Muscle Protein Synthesis Study :

- A clinical trial investigated the effects of varying leucine concentrations on MPS. Participants received either a control or a high-leucine diet while blood samples were analyzed for leucine kinetics using this compound. Results indicated that higher leucine intake significantly enhanced MPS without altering intracellular availability .

-

Amino Acid Transport Analysis :

- A study focused on the transport mechanisms of L-leucine across the blood-brain barrier (BBB). Using this compound as a tracer allowed researchers to identify specific amino acid transporters involved in the uptake process. The findings highlighted the cooperative function of LAT1 and LAT4 transporters in mediating leucine transport across endothelial cells .

-

Metabolic Response Evaluation :

- In an experiment assessing metabolic responses to acute exercise, participants were infused with this compound post-exercise. The study measured changes in plasma leucine levels and MPS rates over time. Results showed that post-exercise supplementation with leucine significantly elevated MPS rates compared to baseline measurements .

Summary Table of Key Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Muscle Protein Synthesis | Clinical trial with dietary variation | Higher leucine intake improved MPS without altering availability |

| Amino Acid Transport | In vitro analysis | Identified LAT1 and LAT4 as key transporters at BBB |

| Metabolic Response | Exercise intervention study | Post-exercise leucine supplementation elevated MPS rates |

Propiedades

IUPAC Name |

(2S)-2-amino-5,5,5-trideuterio-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3/t4?,5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-LONBSJBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454138 | |

| Record name | L-Leucine-5,5,5-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87828-86-2 | |

| Record name | Leucine 5,5,5-H-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087828862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucine-5,5,5-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCINE 5,5,5-H-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4NA7IL44T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.